molecular formula C22H23N5O2S B11399538 N-(2-methoxyphenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

N-(2-methoxyphenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

Cat. No.: B11399538
M. Wt: 421.5 g/mol
InChI Key: INLKIOXCNGFINI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3’-phenylspiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is a complex heterocyclic compound that combines several functional groups and ring systems. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a spirocyclic framework and a triazolo-thiadiazine core. These features contribute to its biological activity and make it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3’-phenylspiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazolo-thiadiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-thiadiazine core can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-3’-phenylspiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is unique due to its combination of a spirocyclic structure with a triazolo-thiadiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclopentane]-7-carboxamide

InChI

InChI=1S/C22H23N5O2S/c1-29-17-12-6-5-11-16(17)23-20(28)18-22(13-7-8-14-22)26-27-19(24-25-21(27)30-18)15-9-3-2-4-10-15/h2-6,9-12,18,26H,7-8,13-14H2,1H3,(H,23,28)

InChI Key

INLKIOXCNGFINI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2C3(CCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5

Origin of Product

United States

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